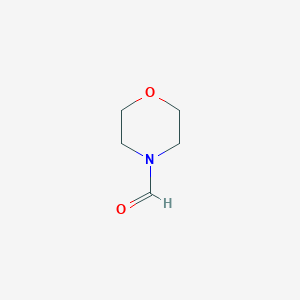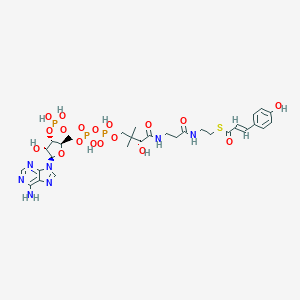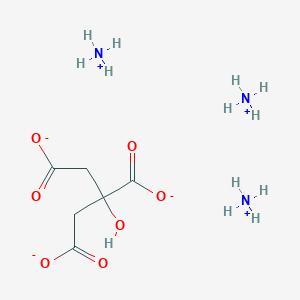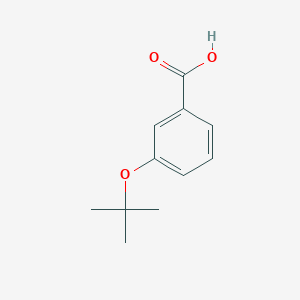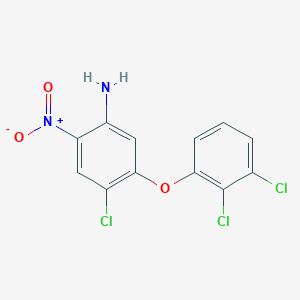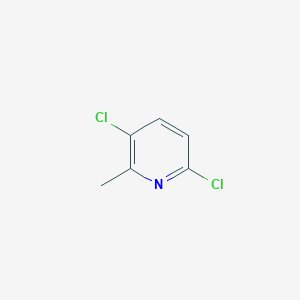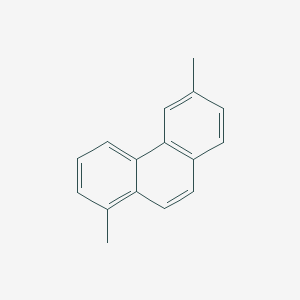
1,6-Dimethylphenanthren
Übersicht
Beschreibung
1,6-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon that consists of a phenanthrene backbone with two methyl groups attached at the 1 and 6 positions. This compound is commonly found in fossil fuels and other organic materials.
Wissenschaftliche Forschungsanwendungen
1,6-Dimethylphenanthrene has several scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of polycyclic aromatic hydrocarbons.
Biology: Research on its biodegradation helps understand the environmental impact of polycyclic aromatic hydrocarbons.
Medicine: Studies explore its potential as a precursor for synthesizing biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
1,6-Dimethylphenanthrene is a derivative of phenanthrene , which is a polycyclic aromatic hydrocarbon (PAH) . The primary targets of PAHs are often cellular macromolecules like DNA, proteins, and lipids.
Biochemical Pathways
Pahs are known to be involved in various biochemical pathways, including those related to dna repair, apoptosis, and cell cycle regulation .
Result of Action
These effects can potentially lead to various health effects, including cancer and cardiovascular disease .
Action Environment
The action, efficacy, and stability of 1,6-Dimethylphenanthrene can be influenced by various environmental factors. For example, the presence of other chemicals can affect its absorption and metabolism. Temperature and pH can affect its stability. Furthermore, individual factors, such as age, sex, genetics, and health status, can also influence its action and efficacy .
Biochemische Analyse
Biochemical Properties
It is known that PAHs, including 1,6-Dimethylphenanthrene, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of 1,6-Dimethylphenanthrene are also not well-studied. Research on similar PAHs suggests that these compounds can influence various cellular processes. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1,6-Dimethylphenanthrene is not well-defined. It is known that PAHs can bind to biomolecules and influence their function, potentially leading to changes in gene expression
Dosage Effects in Animal Models
Research on similar PAHs suggests that these compounds can have toxic or adverse effects at high doses
Metabolic Pathways
The metabolic pathways involving 1,6-Dimethylphenanthrene are not well-defined. Some PAHs are known to be involved in various metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
Some PAHs are known to interact with transporters or binding proteins, influencing their localization or accumulation
Subcellular Localization
Some PAHs are known to localize to specific compartments or organelles within cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Dimethylphenanthrene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 1,6-dimethyl-1,2-dihydroxybenzene with a suitable dehydrating agent can yield 1,6-dimethylphenanthrene. Another method involves the Friedel-Crafts alkylation of phenanthrene with methylating agents in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of 1,6-dimethylphenanthrene typically involves the catalytic reforming of petroleum fractions. This process includes the dehydrogenation and cyclization of hydrocarbons to form aromatic compounds, including 1,6-dimethylphenanthrene. The specific conditions and catalysts used in this process can vary depending on the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert 1,6-dimethylphenanthrene to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
1,6-Dimethylphenanthrene can be compared with other similar compounds, such as:
- 1,2-Dimethylphenanthrene
- 1,4-Dimethylphenanthrene
- 1,5-Dimethylphenanthrene
- 1,7-Dimethylphenanthrene
- 1,8-Dimethylphenanthrene
Uniqueness
1,6-Dimethylphenanthrene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. For example, the position of the methyl groups can affect the compound’s ability to undergo certain chemical reactions and its interaction with biological systems .
Eigenschaften
IUPAC Name |
1,6-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-6-7-13-8-9-14-12(2)4-3-5-15(14)16(13)10-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMHHSZADKJARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C(C=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942431 | |
| Record name | 1,6-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20291-74-1 | |
| Record name | Phenanthrene, 1,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,6-Dimethylphenanthrene interact with marine organisms, and what are the potential consequences?
A: Research indicates that 1,6-Dimethylphenanthrene, a polycyclic aromatic hydrocarbon (PAH), can be bioaccumulated by marine organisms like the clam Mactra veneriformis, particularly when exposed to oil-suspended particulate matter aggregates (OSAs). [] The study demonstrated that the clam accumulated 1,6-Dimethylphenanthrene at a relatively constant rate over a 50-day period. This bioaccumulation suggests potential risks to marine organisms and highlights the importance of understanding the long-term ecological impacts of oil spills and OSA formation. []
Q2: How does the solid-state structure of 1,6-Dimethylphenanthrene influence its methyl group rotational dynamics?
A: Studies combining experimental techniques like solid-state ¹H spin-lattice relaxation and computational methods like electronic structure calculations revealed that the methyl group rotational barriers in solid 1,6-Dimethylphenanthrene are influenced by both intramolecular and intermolecular interactions within the crystal lattice. [] Researchers found that the activation energies for methyl group rotation exhibited a distribution, potentially attributed to molecules located near crystallite surfaces or imperfections. This insight highlights the importance of considering structural features at various scales when studying molecular dynamics in solid-state organic compounds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



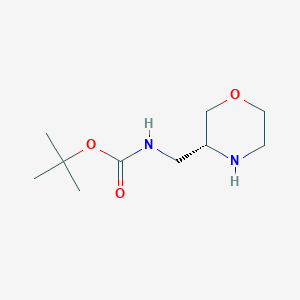
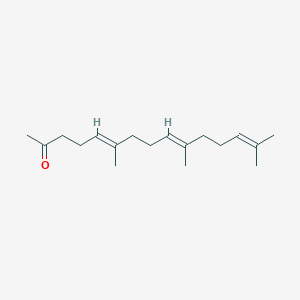
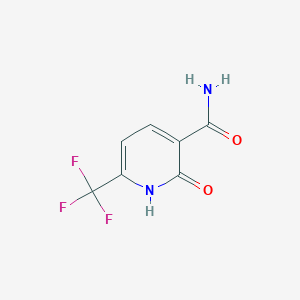
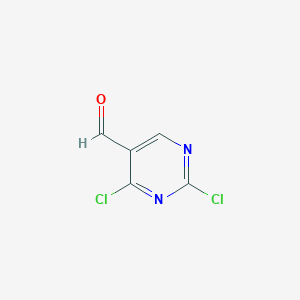
![ethyl 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B48035.png)
